1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQLXYQZXRRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is C16H20N2O3S, with a molecular weight of approximately 320.41 g/mol. The compound features a piperidine ring fused with a pyrrolidine moiety and a benzenesulfonyl group, which enhances its pharmacological properties.
Cancer Therapy
Recent studies have indicated that compounds similar to BOP exhibit potential anticancer activity. For instance, research has shown that piperidine derivatives can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The introduction of a spirocyclic structure in these compounds has been linked to improved biological activity compared to standard anticancer agents like bleomycin .
Stem Cell Mobilization
BOP has been investigated for its role in mobilizing hematopoietic stem cells (HSCs) for transplantation purposes. It has shown promise as an alternative to granulocyte-colony stimulating factor (G-CSF), especially in patients where G-CSF administration poses risks, such as those with sickle cell disease or other hematological conditions . The compound's ability to enhance stem cell mobilization could significantly impact autologous and allogeneic transplantation outcomes.
Neuropharmacology
The piperidine structure is prevalent in many neuroactive drugs. BOP derivatives have been explored for their potential effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease. Structural modifications involving piperidine fragments can enhance the blood-brain barrier permeability of drugs, making them more effective for central nervous system applications .
Synthetic Methodologies
The synthesis of BOP and its derivatives involves several innovative approaches:
- Multi-Step Synthesis : The traditional synthesis of BOP involves multiple steps, including the preparation of protected intermediates and several chromatographic purification processes. Recent advancements aim to streamline this process to facilitate commercial scalability while minimizing metal contamination concerns associated with palladium catalysts used in earlier methods .
- One-Pot Reactions : Recent literature highlights the use of one-pot reactions combining Suzuki–Miyaura coupling and hydrogenation under mild conditions, which can efficiently produce piperidine derivatives while maintaining high yields and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings contribute to the compound’s overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s uniqueness lies in its benzenesulfonyl-pyrrolidine-carbonyl-piperidine framework. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Natural Product Analogs ()
Natural isolates like 1-[1-oxo-5(3,4-methylenedioxyphenyl)-2E,4E-pentadienyl]-pyrrolidine () share the pyrrolidine-carbonyl-piperidine motif but feature polyene chains and methylenedioxyphenyl groups. These structural differences likely result in distinct bioavailability and toxicity profiles compared to synthetic sulfonyl derivatives .
Biological Activity
1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including drug development and enzyme inhibition.
Chemical Structure and Properties
- IUPAC Name : 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine
- CAS Number : 1795412-32-6
- Molecular Weight : 322.42 g/mol
- InChI Key : YZPQLXYQZXRRBB-UHFFFAOYSA-N
The compound features a piperidine ring connected to a pyrrolidine moiety that carries a benzenesulfonyl group. This unique structural arrangement is crucial for its biological activity.
The biological activity of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances binding affinity through strong interactions with active sites, while the piperidine and pyrrolidine rings contribute to overall specificity. This compound may modulate various biological pathways by either inhibiting or activating key enzymes involved in disease processes .
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. For instance, it has been explored for its ability to inhibit certain enzymes relevant in cancer therapy and neurological disorders .
Anticancer Potential
Recent studies have highlighted the anticancer properties of related piperidine derivatives. For example, compounds similar to 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research in oncology .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes is particularly noteworthy .
Research Applications
1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine has diverse applications across multiple scientific domains:
- Medicinal Chemistry : As a building block for synthesizing complex organic molecules.
- Drug Development : Investigated for therapeutic potential against various diseases, including cancer and neurodegenerative disorders.
- Biological Probes : Used in the development of probes for studying biological processes.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves sequential acylation and sulfonylation. For example:
Acylation : React piperidine with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the piperidine-1-carbonyl intermediate .
Sulfonylation : Introduce the benzenesulfonyl group to the pyrrolidine moiety using benzenesulfonyl chloride under anhydrous conditions .
- Optimization : Yields >80% are achievable with stoichiometric control (1:1.2 molar ratio of piperidine to acylating agent) and inert atmosphere (N₂) to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches to confirm functional groups .
- GC-MS : Detect molecular ion peaks (low intensity, 0.5–8% abundance) and fragmentation patterns to validate molecular weight and structural motifs .
- XRD : Use single-crystal X-ray diffraction with SHELX refinement for 3D structural confirmation. SHELXL is preferred for high-resolution data to resolve torsional angles and bond lengths .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental spectroscopic data and predicted structural properties?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies in chemical shifts >1 ppm may indicate conformational flexibility or zwitterionic forms .
- Case Study : For spiroheterocyclic analogs, antiperiplanar conformers showed better alignment with XRD data than syn-periplanar models, resolving conflicting NOESY correlations .
Q. What challenges arise during crystallographic refinement of this compound, and how can SHELX parameters be adjusted to improve accuracy?
- Methodological Answer :
- Common Issues : Twinning, disordered solvent molecules, or weak diffraction due to flexible sulfonyl groups.
- SHELX Adjustments :
- Use
TWINandBASFcommands to model twinned crystals. - Apply
ISORrestraints to dampen thermal motion artifacts in the benzenesulfonyl group . - Validation : Cross-check R-factors (target: R1 < 5% for high-resolution data) and electron density maps (e.g., omit maps for ambiguous regions) .
Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Stepwise Monitoring : Use LC-MS or TLC to track intermediates. For example, detect the piperidine-1-carbonyl intermediate (Rf ~0.5 in ethyl acetate/hexane) before sulfonylation .
- Condition Tuning :
- Temperature : Keep sulfonylation steps at 0–5°C to minimize side reactions .
- Solvent Choice : Use dichloromethane (DCM) for acylation (polar aprotic) and THF for sulfonylation to enhance solubility .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Methodological Answer :
- Purity Control : Ensure >95% purity via preparative HPLC (C18 column, acetonitrile/water gradient).
- Conformational Analysis : Use molecular docking (AutoDock Vina) to assess binding mode consistency across assays. Adjust protonation states (e.g., zwitterionic vs. neutral forms) to match physiological pH .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Profiling : Conduct LC-MS-based metabolomics to identify active metabolites in vivo that may differ from in vitro parent compound activity.
- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo bioavailability (e.g., account for plasma protein binding using equilibrium dialysis) .
Structural and Mechanistic Insights
Q. What role does the benzenesulfonyl group play in the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Perform accelerated stability studies (pH 1–9, 37°C). The sulfonyl group enhances resistance to esterase-mediated hydrolysis compared to carboxylate analogs .
- Computational Modeling : MD simulations (AMBER) show sulfonyl-oxygen hydrogen bonding with water reduces hydrolysis rates by 40% compared to carbonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
